molecular formula C9H11BrS B7859372 4-Bromobenzyl ethyl sulfide CAS No. 65824-32-0

4-Bromobenzyl ethyl sulfide

Cat. No.: B7859372
CAS No.: 65824-32-0
M. Wt: 231.15 g/mol
InChI Key: CGNZAPBFSMOHMO-UHFFFAOYSA-N
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Description

4-Bromobenzyl ethyl sulfide (C₉H₁₁BrS) is an organosulfur compound characterized by a benzyl group substituted with a bromine atom at the para position and an ethyl sulfide moiety. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and heterocyclic compounds.

Synthesis:
The compound is typically synthesized via nucleophilic substitution reactions. For example, 4-bromobenzyl bromide reacts with ethyl thiols or their derivatives under basic conditions. Evidence from alkylation reactions (e.g., using ethyl iodide or similar reagents) demonstrates its role in forming N-alkyl derivatives and complex heterocycles .

Its bromine substituent enhances electrophilic reactivity, making it valuable in cross-coupling reactions and crystal engineering .

Properties

IUPAC Name

1-bromo-4-(ethylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNZAPBFSMOHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496568
Record name 1-Bromo-4-[(ethylsulfanyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65824-32-0
Record name 1-Bromo-4-[(ethylsulfanyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromobenzyl ethyl sulfide can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl ethyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of benzyl ethyl sulfide.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl ethyl sulfide.

    Substitution: Various substituted benzyl ethyl sulfides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to 4-bromobenzyl ethyl sulfide exhibit significant antitumor properties. For instance, thiazolopyrimidine derivatives, which incorporate brominated benzyl groups, have shown high inhibitory activity against tumor cell replication. This suggests that this compound could be a valuable scaffold for developing new antitumor agents .

Hydrogen Sulfide (H₂S) Releasing Agents
Compounds that release H₂S have gained attention for their potential therapeutic effects, including pain relief and anti-inflammatory properties. Studies have demonstrated that derivatives of this compound can be engineered to release H₂S in a controlled manner, providing a novel approach to managing conditions like arthritis .

Chemical Synthesis

Reactivity in Organic Synthesis
this compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various coupling reactions, leading to the formation of more complex molecules. For example, it can react with primary amines to form sulfonamide derivatives, which are useful in pharmaceutical applications .

Material Science

Polymer Chemistry
In material science, this compound can be utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives .

Data Table: Applications Overview

Application Area Description References
Medicinal ChemistryAntitumor activity through brominated derivatives
Pain ReliefControlled H₂S release for therapeutic use
Organic SynthesisIntermediate for synthesizing sulfonamide derivatives
Material ScienceEnhances properties of polymers for coatings and adhesives

Case Studies

Case Study 1: Antitumor Activity
A study focused on the synthesis of thiazolopyrimidine derivatives revealed that the incorporation of brominated phenyl groups significantly increased the compounds' efficacy against cancer cell lines. The results indicated a potential pathway for developing new antitumor drugs based on the structure of this compound .

Case Study 2: H₂S Releasing Properties
In vivo studies demonstrated that compounds derived from this compound effectively released H₂S over time, leading to notable analgesic effects in rat models of arthritis. This highlights the compound's potential as a therapeutic agent in pain management .

Mechanism of Action

The mechanism of action of 4-bromobenzyl ethyl sulfide involves its interaction with specific molecular targets. The bromine atom and the ethyl sulfide group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biological molecules, resulting in the modulation of their activity.

Comparison with Similar Compounds

4-Bromobenzyl Phenyl Sulfide (C₁₃H₁₁BrS)

  • Structure : Replaces the ethyl group with a phenyl ring.
  • Properties : Increased aromaticity enhances stability but reduces solubility in polar solvents.
  • Applications : Used in ligand design for metal coordination complexes due to its bulky aromatic substituents .

Ethyl 2-((1-(4-Bromobenzyl)-1H-Benzimidazol-2-yl)thio)acetate (C₁₉H₁₈BrN₂O₂S)

  • Structure : Integrates a benzimidazole-thioacetate moiety.
  • Properties : Higher molecular weight (449.33 g/mol) and lipophilicity due to the benzimidazole ring.

4-Bromobenzyl 4-Ethyl-5-(2-Pyrazinyl)-4H-1,2,4-Triazol-3-yl Sulfide (C₁₇H₁₆BrN₅S)

  • Structure : Features a triazole-pyrazine heterocycle.
  • Properties : Enhanced hydrogen-bonding capacity and π-π stacking interactions.
  • Applications : Explored in agrochemical research for antifungal activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Melting Point (°C) Reactivity Highlights
4-Bromobenzyl ethyl sulfide 231.15 Low (organic solvents) Not reported Electrophilic aromatic substitution
4-Bromobenzyl phenyl sulfide 279.20 Insoluble in water 85–90 Stable under acidic conditions
Ethyl thioacetate derivative 449.33 Moderate (DMSO) 120–125 (microcrystals) HDAC6 inhibition

Enzyme Inhibition

  • This compound derivatives : Exhibit LOX inhibition (IC₅₀ = 80 µM) and antioxidant activity but lack COX-2 selectivity .
  • Sulfonamide analogues (e.g., 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid) : Show COX-2 inhibition and antimicrobial properties, attributed to sulfonamide pharmacophores .

Pharmacokinetics

  • Glycinate hybrids (e.g., Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate) : Comply with Lipinski’s Rule of Five, suggesting oral bioavailability .

Biological Activity

4-Bromobenzyl ethyl sulfide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C10H13BrS) features a bromobenzyl group attached to an ethyl sulfide moiety. Its structure can be represented as follows:

Br C6H4 CH2 S CH2 CH3\text{Br C}_6\text{H}_4\text{ CH}_2\text{ S CH}_2\text{ CH}_3

This compound is part of a broader class of aralkyl sulfides, which are known for various biological activities.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

The mechanisms underlying the biological activities of this compound may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and urease, which could contribute to their therapeutic effects. The inhibition of these enzymes can lead to increased neurotransmitter levels or reduced urea production, respectively .
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that aralkyl sulfides may influence oxidative stress pathways by modulating ROS levels, which are implicated in various disease processes including cancer and inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and S. aureus
Anti-inflammatoryReduction of cytokine levels
AnticancerCytotoxic effects on cancer cell lines

Case Study: Anti-inflammatory Activity

A study conducted on related compounds demonstrated significant anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. The compound's ability to reduce inflammation markers in animal models suggests a similar potential for this compound .

Case Study: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent .

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